molecular formula C16H20FN3O4S B2876180 N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide CAS No. 1396866-73-1

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide

Cat. No.: B2876180
CAS No.: 1396866-73-1
M. Wt: 369.41
InChI Key: AQHOVUNPPGUIMU-UHFFFAOYSA-N
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Description

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide (CAS 1396866-73-1) is a synthetic sulfonamide derivative with a molecular weight of 369.41 g/mol and a molecular formula of C 16 H 20 FN 3 O 4 S . Its structure is characterized by a 4,5-dimethyl-6-oxopyrimidin-1(6H)-yl core linked to a 4-fluorophenoxy ethyl group via an ethanesulfonamide bridge . This specific architecture makes it a valuable building block and intermediate in organic and medicinal chemistry research. Researchers are exploring its potential in various scientific fields. In chemistry, it serves as a key precursor for the synthesis of more complex molecules and participates in various organic transformations, including oxidation, reduction, and nucleophilic substitution reactions . In biological and medical research, its properties are being studied for potential interactions with enzymes and receptors. Preliminary research suggests it is of interest for investigating anti-inflammatory, antimicrobial, and anticancer activities, though its precise biological mechanism of action is still under investigation . The compound is supplied with guaranteed high purity for research applications. This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2-(4-fluorophenoxy)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4S/c1-12-13(2)18-11-20(16(12)21)8-7-19-25(22,23)10-9-24-15-5-3-14(17)4-6-15/h3-6,11,19H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHOVUNPPGUIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CCNS(=O)(=O)CCOC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide typically involves a multi-step process:

  • Synthesis of the Pyrimidine Ring: : The initial step involves the formation of the 4,5-dimethyl-6-oxopyrimidine-1(6H)-yl derivative through cyclization reactions starting from suitable diketones and amines under acidic or basic conditions.

  • Formation of the Fluorophenoxy Intermediate: : The next step includes the synthesis of the 4-fluorophenoxy group via nucleophilic aromatic substitution reactions using fluorophenol and haloalkanes.

  • Coupling Reactions: : The ethanesulfonamide linkage is then introduced through coupling reactions, using reagents like ethane sulfonyl chlorides and suitable bases to form the final product.

Industrial Production Methods

The industrial synthesis of this compound follows similar steps but is optimized for scale-up. Reactions are conducted in large reactors with efficient mixing and temperature control to ensure consistency and yield. High-purity reagents and solvents are used, and advanced purification techniques such as crystallization and chromatography are applied to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide undergoes various chemical reactions including:

  • Oxidation: : Can be oxidized using reagents like hydrogen peroxide and potassium permanganate, often leading to the formation of sulfonic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.

  • Substitution: : Nucleophilic substitution reactions involving the pyrimidine and fluorophenoxy moieties are possible, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols in the presence of suitable bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include sulfonic acids, amines, substituted pyrimidines, and various other derivatives.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

  • Biology: : Studied for its potential interactions with biological macromolecules, enzymes, and receptors, often used in biochemical assays.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : Applied in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action for N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide varies depending on its specific application:

  • Biological Activity: : It may interact with specific enzymes or receptors, inhibiting their function or altering signal transduction pathways.

  • Chemical Reactivity: : The presence of reactive functional groups allows it to participate in various chemical reactions, acting as a nucleophile or electrophile under appropriate conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The compound’s analogs can be categorized based on core modifications and substituent variations:

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name (Simplified) Core Structure Key Substituents Potential Targets
Target Compound Pyrimidinone 4-Fluorophenoxy ethyl sulfonamide FtsZ, DprE1 (hypothesized)
Patent Compound A (EP 2022) Cyclopentyl-pyrrolotriazolopyrazine 2-(4,4-Difluoropiperidin-1-yl)ethyl Unspecified kinase/enzyme
Patent Compound B (EP 2022) Cyclopentyl-pyrrolotriazolopyrazine 2-(2H-1,2,3-Triazol-2-yl)ethyl Kinase modulation
Triazole-Benzamide Analog (Journal, 2017) Triazole Trifluoromethyl benzamide PanK (pantothenate kinase)
Phenoxy Acetamido Derivatives (PF 43(1), 2017) Tetrahydropyrimidinone 2,6-Dimethylphenoxy acetamido Protease/peptidase targets

Key Differentiators

Pyrimidinone vs. Triazole/Tetrahydropyrimidinone Cores The target compound’s pyrimidinone core may offer stronger hydrogen-bonding capacity compared to triazole-based analogs (e.g., Patent Compound B), which prioritize metabolic stability . Tetrahydropyrimidinone derivatives (e.g., PF 43(1) compounds) feature bulkier aromatic systems, likely reducing solubility but enhancing target affinity through π-π stacking .

Triazole substituents (Patent Compound B) may enhance metabolic resistance compared to the target compound’s pyrimidinone-ethyl linkage .

Target Specificity In silico docking studies suggest the target compound’s pyrimidinone and sulfonamide groups could interact with bacterial targets like FtsZ (cell division protein) or DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), whereas Patent Compounds A/B lack direct evidence for these targets .

Research Findings and Hypotheses

  • Binding Affinity : Molecular docking simulations (MetaPocket) indicate moderate-to-high binding scores for the target compound with FtsZ, though experimental validation is pending .
  • Pharmacokinetics: The 4-fluorophenoxy group may confer longer half-life compared to trifluoromethyl benzamide analogs (Journal, 2017), which exhibit rapid clearance due to esterase susceptibility .
  • Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than PF 43(1) derivatives, which require stereochemical control at multiple centers .

Biological Activity

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₅H₁₈FNO₃S
Molecular Weight 335.37 g/mol
CAS Number 2034452-88-3

The structure features a pyrimidine ring, a sulfonamide group, and a fluorophenoxy moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase (DHPS), thereby blocking the synthesis of folate and ultimately inhibiting bacterial growth. This mechanism is crucial for its potential use as an antibacterial agent .

Biological Activity and Therapeutic Applications

  • Antibacterial Activity :
    • Studies indicate that the compound exhibits significant antibacterial properties against various strains of bacteria, including resistant strains. Its effectiveness is linked to its structural similarity to PABA, allowing it to competitively inhibit DHPS .
  • Antitumor Potential :
    • Preliminary research suggests that this compound may also have antitumor activity. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of metabolic pathways associated with cell proliferation .
  • Enzyme Inhibition :
    • The compound's sulfonamide moiety is known to interact with several enzymes beyond DHPS, including carbonic anhydrases and other sulfonamide-sensitive enzymes, which may broaden its therapeutic applications.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited bacterial growth in vitro with an IC50 value comparable to existing sulfonamide antibiotics. The study highlighted its potential as a lead compound for developing new antibacterial agents.
  • Study 2 : Research conducted at a pharmaceutical institute revealed that this compound also showed cytotoxic effects on various cancer cell lines, suggesting its potential role in cancer therapy. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in tumor cells .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli15
AntibacterialS. aureus10
AntitumorHeLa (cervical cancer)20
AntitumorMCF-7 (breast cancer)25

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